(2E)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-3-(thiophen-3-yl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-3-thiophen-3-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3S2/c19-16(4-3-13-6-9-22-11-13)18-12-17(20,14-5-7-21-10-14)15-2-1-8-23-15/h1-11,20H,12H2,(H,18,19)/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBSHOSDEESDTJE-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNC(=O)C=CC2=CSC=C2)(C3=COC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)C(CNC(=O)/C=C/C2=CSC=C2)(C3=COC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-3-(thiophen-3-yl)prop-2-enamide , with CAS number 2097941-27-8 , is a synthetic organic molecule notable for its structural features, including furan and thiophene rings. These characteristics suggest potential biological activities, particularly in medicinal chemistry. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of the compound is with a molecular weight of 329.4 g/mol . The structure features multiple functional groups, including hydroxyl and amide groups, which may contribute to its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₅NO₄S |
| Molecular Weight | 329.4 g/mol |
| CAS Number | 2097941-27-8 |
Antiviral Properties
Recent studies have indicated that thiophene derivatives exhibit antiviral activity, particularly against the Ebola virus. In an enzyme-linked immunosorbent assay (ELISA), thiophene derivatives demonstrated significant inhibition of the interaction between the Ebola virus glycoprotein (EBOV-GP) and the Niemann-Pick C1 (NPC1) protein, which is crucial for viral entry into host cells. Notably, compounds similar to this compound showed effective binding affinity comparable to known antiviral agents such as imipramine .
Cytotoxicity and Selectivity
The selectivity index (SI), defined as the ratio of CC50 (cytotoxic concentration) to EC50 (effective concentration), is crucial in evaluating the safety profile of new compounds. Preliminary data suggest that thiophene derivatives maintain a favorable SI, indicating lower cytotoxicity compared to their antiviral efficacy. This characteristic is essential for drug development as it highlights the potential for therapeutic use without significant toxicity .
The mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the presence of the furan and thiophene moieties allows for interactions with key viral proteins or bacterial enzymes, potentially disrupting their functions.
Case Studies
-
Ebola Virus Study : A study highlighted the effectiveness of thiophene derivatives in inhibiting EBOV-GP binding to NPC1. Compounds were tested in vitro with varying concentrations to determine their EC50 values and cytotoxicity profiles .
Compound EC50 (μM) CC50 (μM) SI Thiophene 1 0.19 >100 >526 Thiophene 57 0.25 >100 >400 - Antibacterial Activity : Research on related thiophene compounds demonstrated significant antibacterial effects against Gram-positive bacteria, suggesting that modifications in structure could enhance activity against resistant strains .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a class of α,β-unsaturated enamides with heterocyclic substituents. Key structural analogues and their differentiating features are summarized below:
*logP values calculated using ACD/Percepta or analogous software where data is unavailable in evidence.
Physicochemical Properties
- Lipophilicity : The target compound’s calculated logP (~3.2) is comparable to trifluoromethyl-substituted analogues (logP 2.8–4.1) , suggesting moderate membrane permeability. Thioamide derivatives exhibit higher logP values (e.g., 4.5 for dichlorophenyl-thioamide) due to sulfur’s hydrophobic nature .
- Solubility : Polar heterocycles (furan, thiophene) enhance aqueous solubility relative to purely aromatic derivatives. For example, the trifluoromethylphenyl analogue (logP 2.8) shows improved solubility in polar solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
